molecular formula C10H16O2 B2852468 3-(Cyclobutylmethyl)-2,4-pentanedione CAS No. 1038864-61-7

3-(Cyclobutylmethyl)-2,4-pentanedione

Cat. No.: B2852468
CAS No.: 1038864-61-7
M. Wt: 168.236
InChI Key: PSWUUWDDKSMFRO-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethyl)-2,4-pentanedione (CAS 1038864-61-7) is a high-purity (≥95% to ≥98% ) organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . This compound is a β-diketone, a class of chemicals known for its versatile coordination chemistry and interesting tautomeric properties . As a specialist reagent, it is intended for research and further manufacturing applications and is not approved for human consumption. Structurally, this compound belongs to the family of 2,4-pentanedione derivatives. Compounds in this class have been the subject of extensive research due to their role in photochemical processes. Studies on similar small diketones, such as 2,4-pentanedione, have highlighted their exceptional efficiency in UV-mediated transformation of environmental contaminants, outperforming traditional photo-activators like hydrogen peroxide in some cases . The β-diketone structure is characterized by two carbonyl groups, which allow it to absorb light and generate reactive intermediates, making such compounds valuable in studying redox transformations . The tautomeric equilibrium between keto and enol forms, a hallmark of β-diketones, is influenced by substituents and is critical to their reactivity and application in chemical synthesis . Researchers can utilize this compound as a building block in organic synthesis or as a model substrate in photochemical studies. Calculated properties include a density of approximately 0.994 g/cm³, a boiling point of around 249.6 °C, and a flash point of about 91.7 °C . It is slightly soluble in water (estimated 1.6 g/L at 25 °C) . This product is for laboratory use only and must be handled by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclobutylmethyl)pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7(11)10(8(2)12)6-9-4-3-5-9/h9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWUUWDDKSMFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1CCC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 3 Cyclobutylmethyl 2,4 Pentanedione

Direct C3-Alkylation of 2,4-Pentanedione

The most straightforward and commonly investigated method for synthesizing 3-(cyclobutylmethyl)-2,4-pentanedione is the direct alkylation of 2,4-pentanedione (also known as acetylacetone) at the C3 position. This approach leverages the acidity of the α-proton situated between the two carbonyl groups.

Base-Mediated Alkylation Reactions with Cyclobutylmethyl Electrophiles

The core of this synthetic strategy involves the deprotonation of 2,4-pentanedione by a suitable base to form a resonance-stabilized enolate anion. This nucleophilic enolate then attacks an appropriate cyclobutylmethyl electrophile, typically a cyclobutylmethyl halide (e.g., cyclobutylmethyl bromide), in a standard SN2 reaction. The process results in the formation of a new carbon-carbon bond at the C3 position, yielding the target compound.

The general reaction is as follows:

Deprotonation: A base removes the acidic α-hydrogen from 2,4-pentanedione to create the acetylacetonate (B107027) enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbon of the cyclobutylmethyl halide, displacing the halide and forming this compound.

This method is a versatile and widely used procedure for preparing a variety of 3-substituted pentane-2,4-diones. unirioja.es

Optimization of Reaction Conditions: Solvent Effects and Base Selection

The success of the C3-alkylation is highly dependent on the reaction conditions. The choice of base and solvent plays a critical role in the reaction's yield and selectivity.

Base Selection: A variety of bases can be employed, with their strength and nature influencing the reaction outcome.

Alkoxides: Sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe) are frequently used. They are effective at deprotonating 2,4-pentanedione but must be used in stoichiometric amounts as the pKa of the resulting β-diketone is lower than that of the alcohol byproduct. wikipedia.orgmasterorganicchemistry.com

Hydrides: Sodium hydride (NaH) is a strong, non-nucleophilic base that offers the advantage of an irreversible deprotonation, driving the reaction forward. nih.gov

Carbonates: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often used in polar aprotic solvents. Cesium salts, in particular, can enhance reactivity and regioselectivity in certain alkylations. beilstein-journals.orgnih.gov

Solvent Effects: The solvent influences the solubility of the reactants and the reactivity of the enolate.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN) are commonly used as they effectively solvate the metal cation without strongly solvating the enolate anion, thus enhancing its nucleophilicity. beilstein-journals.orgnih.gov

Ethers: Tetrahydrofuran (THF) and diethyl ether (Et₂O) are also viable options, particularly when strong bases like NaH are used. nih.gov

Ketones: The use of ketones like methyl isobutyl ketone (MIBK) has been proposed as an efficient medium. A key advantage of MIBK is its ability to remove water azeotropically, which is beneficial when using moisture-sensitive reagents. researchgate.net

Table 1: Effect of Base and Solvent on C3-Alkylation of 2,4-Pentanedione
BaseTypical SolventKey Characteristics
Sodium Ethoxide (NaOEt)Ethanol, Diethyl EtherClassic, cost-effective base; reaction is an equilibrium. nih.gov
Sodium Hydride (NaH)THF, DMFStrong, non-nucleophilic base; irreversible deprotonation. nih.gov
Potassium Carbonate (K₂CO₃)Acetone, DMFMilder conditions, suitable for sensitive substrates.
Cesium Carbonate (Cs₂CO₃)Acetonitrile, DMFCan improve yields and regioselectivity through the "cesium effect". beilstein-journals.org

Regioselectivity and Yield Control in C3-Alkylation

A significant challenge in the alkylation of 2,4-pentanedione is controlling regioselectivity. The enolate anion has two nucleophilic sites: the central carbon (C3) and the oxygen atoms. This duality can lead to a mixture of C-alkylated and O-alkylated products.

C-Alkylation: Generally, C-alkylation is thermodynamically favored and leads to the more stable product, this compound.

O-Alkylation: O-alkylation is often kinetically favored and can become a significant side reaction, particularly with more reactive alkylating agents or under specific solvent and counter-ion conditions.

Controlling the C/O alkylation ratio is crucial for maximizing the yield of the desired product. Factors influencing this selectivity include the solvent, the metal counter-ion, the leaving group on the electrophile, and the temperature. For instance, harder cations and more polar, aprotic solvents tend to favor C-alkylation.

Purification can also be challenging. A common technique to isolate the pure C-alkylated product is through the formation of a copper(II) chelate. researchgate.net The β-diketone product readily forms a stable complex with copper(II) salts, which can be precipitated, isolated, and then decomposed with a strong acid to regenerate the pure this compound. nih.govresearchgate.net

Exploration of Alternative Synthetic Routes for β-Diketone Derivatives

Beyond direct alkylation, other classical organic reactions can be adapted to synthesize β-diketones like this compound. These routes offer alternative strategies that may be advantageous depending on the availability of starting materials.

Claisen Condensation Approaches Utilizing Cyclobutylmethyl-Containing Precursors

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that produces a β-keto ester or a β-diketone by reacting two esters or an ester and a ketone in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com

To synthesize this compound via this route, one could envision a "crossed" Claisen condensation involving a precursor containing the cyclobutylmethyl fragment. A plausible pathway involves the reaction of methyl cyclobutylmethyl ketone with an acetylating agent like ethyl acetate (B1210297) in the presence of a strong base such as sodium ethoxide or sodium hydride.

The mechanism proceeds as follows:

The base deprotonates the α-carbon of methyl cyclobutylmethyl ketone to form an enolate.

This enolate acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate.

The subsequent elimination of the ethoxide leaving group forms the target β-diketone.

A stoichiometric amount of base is required because the final β-diketone product is acidic and will be deprotonated by the base, which thermodynamically drives the reaction to completion. wikipedia.org This method provides a powerful alternative to direct alkylation, especially if the corresponding cyclobutylmethyl-containing ketone is readily accessible. ijpras.comnih.gov

Table 2: Comparison of Synthetic Routes
Synthetic RouteKey PrecursorsAdvantagesChallenges
Direct C3-Alkylation2,4-Pentanedione, Cyclobutylmethyl halideStraightforward, well-established methodology.Control of regioselectivity (C- vs. O-alkylation). researchgate.net
Claisen CondensationMethyl cyclobutylmethyl ketone, Ethyl acetateGood for constructing the β-diketone core. nih.govRequires specific ketone precursor; potential for self-condensation side reactions.
Multicomponent ReactionVaries (e.g., aldehyde, ketone, etc.)High atom economy, convergent synthesis. uniba.itRoute is theoretical; requires significant development.

Multicomponent Reaction Sequences Incorporating Cyclobutylmethyl Fragments

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. uniba.it While a specific MCR for the direct synthesis of this compound is not prominently documented, a theoretical pathway could be designed.

Such a reaction might involve the combination of a cyclobutylmethyl-containing building block with other simple fragments. For example, a sequence could potentially be devised starting with a Knoevenagel condensation between cyclobutylacetaldehyde and a β-keto ester, followed by a Michael addition and subsequent transformations. The feasibility of using cyclobutanone (B123998) derivatives in MCRs has been demonstrated, suggesting that incorporating cyclobutyl fragments is viable. nih.gov

Developing an MCR for this specific target would require significant research to identify compatible reactants and reaction conditions that selectively form the desired β-diketone structure. However, the potential benefits in terms of efficiency and reduced waste make it an attractive area for future exploration. uniba.itnih.gov

Considerations for Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound requires precise control over the three-dimensional arrangement of atoms, a field known as asymmetric synthesis. uwindsor.ca The generation of specific stereoisomers (enantiomers or diastereomers) is of paramount importance, particularly in medicinal chemistry and materials science, as different stereoisomers can exhibit distinct biological activities and physical properties. The primary challenge in the asymmetric functionalization of β-diketones is their inherent keto-enol tautomerism, which can complicate stereoselective transformations at the α-carbon (C3 position). Several strategies have been developed to address this challenge and provide access to enantiomerically enriched 3-substituted-2,4-pentanedione derivatives.

Key strategies for achieving stereoselectivity include the use of chiral auxiliaries, chiral catalysts, and chiral pool synthesis.

Chiral Auxiliary-Based Synthesis

A foundational approach in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. york.ac.uk This chiral moiety is covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For the synthesis of chiral analogs of this compound, a chiral auxiliary could be appended to the pentanedione backbone. The steric hindrance and electronic properties of the auxiliary then favor the approach of an incoming reagent (e.g., a cyclobutylmethyl electrophile) from a specific direction, leading to the preferential formation of one diastereomer. Although effective, this method often requires additional steps for the attachment and removal of the auxiliary. york.ac.uk

Chiral Catalysis

Chiral catalysis is a more modern and atom-economical approach where a substoichiometric amount of a chiral catalyst is used to generate a chiral product. This can be broadly categorized into metal-based catalysis and organocatalysis.

Metal-Based Catalysis: Chiral metal complexes are widely used to catalyze asymmetric reactions on 1,3-dicarbonyl compounds. nih.gov For instance, a copper-chiral bisoxazoline complex has been successfully employed in the enantio- and diastereoselective diarylmethylation of 1,3-dicarbonyl compounds, constructing two contiguous stereocenters with high selectivity. nih.gov A similar strategy could be envisioned for the alkylation of 2,4-pentanedione with a suitable cyclobutylmethyl electrophile.

Asymmetric Allylation: A significant advancement is the direct, highly regioselective and enantioselective allylation of β-diketones. nih.gov This method cleverly utilizes the enol form of the diketone. A chiral aminosilane (B1250345) reagent tethers to the enol, and the subsequent intramolecular allylation is activated by the liberated acid, proceeding with high enantioselectivity. nih.gov This approach allows for the single-step synthesis of complex products with a chiral quaternary center at the C3 position from simple diketone starting materials. nih.gov The table below summarizes representative results from this strategy, demonstrating its potential for creating chiral analogs.

Data adapted from research on direct asymmetric allylation of β-diketones, illustrating the scope and efficiency of the method. nih.gov

Biocatalysis: Enzymes offer an environmentally benign and highly selective alternative for asymmetric synthesis. Methods like kinetic resolution, dynamic kinetic resolution (DKR), and desymmetrization are particularly relevant. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. tandfonline.comrsc.org For example, lipases can be used for the enantioselective hydrolysis or acylation of racemic β-hydroxyketones or related structures. tandfonline.com More advanced is DKR, where the non-reactive enantiomer is racemized in situ, theoretically enabling a 100% yield of the desired single enantiomer. acs.org Ketoreductase (KRED) enzymes have shown remarkable regioselectivity and stereoselectivity in the reduction of 1,3-diketones to furnish chiral β-hydroxy ketones, which are valuable synthetic intermediates. nih.gov

Chiral Pool Synthesis

This strategy utilizes readily available, enantiomerically pure compounds from nature as starting materials. york.ac.uk To synthesize a chiral analog of this compound, one could begin with a chiral cyclobutane (B1203170) derivative. A variety of methods exist for the stereoselective synthesis of substituted cyclobutanes, including [2+2] photocycloaddition reactions using chiral auxiliaries or catalysts. acs.orgchemistryviews.org These enantiopure cyclobutane building blocks, such as a chiral cyclobutylmethyl halide, can then be used to alkylate the enolate of 2,4-pentanedione in a standard C-alkylation reaction, transferring the chirality from the starting material to the final product. researchgate.net This approach effectively separates the challenge of creating the stereocenter from the alkylation step itself.

The selection of a specific synthetic strategy depends on the desired location of the chiral center(s) in the target analog, the availability of starting materials, and the required level of stereochemical purity.

Structural Characterization and Spectroscopic Analysis of 3 Cyclobutylmethyl 2,4 Pentanedione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-(cyclobutylmethyl)-2,4-pentanedione. It is particularly crucial for investigating the dynamic equilibrium between its keto and enol tautomers, which is a hallmark of β-dicarbonyl compounds. mdpi.com The tautomeric exchange is typically slow on the NMR timescale, allowing for the simultaneous observation and quantification of both forms in solution. missouri.edu

The keto-enol tautomerism of β-dicarbonyls is a well-documented phenomenon where the compound exists as an equilibrium mixture of a diketo form and an enol form. libretexts.org This equilibrium is highly sensitive to the molecular environment, including the solvent and temperature. cdnsciencepub.com

In the gas phase and in non-polar, aprotic solvents (e.g., carbon tetrachloride, cyclohexane), the enol form of β-diketones is generally more stable. researchgate.net This preference is attributed to the formation of a stable, six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.netresearchgate.net

Conversely, in polar, protic solvents (e.g., water, methanol), the equilibrium tends to shift towards the keto tautomer. researchgate.net These solvents can act as both hydrogen bond donors and acceptors, effectively competing with and disrupting the internal hydrogen bond of the enol form. This solvation stabilizes the more polar keto form more effectively than the enol form. missouri.edu The steric bulk of the 3-substituent can also influence the equilibrium position. thecatalyst.org

The relative populations of the keto and enol forms can be determined by integrating the corresponding signals in the ¹H NMR spectrum. thecatalyst.orgchegg.com

Table 1: Predicted Solvent Effect on Keto-Enol Equilibrium for this compound

Solvent Dielectric Constant (ε) Predicted Dominant Tautomer Predicted % Enol (Approximate)
Cyclohexane 2.0 Enol > 90%
Chloroform-d (CDCl₃) 4.8 Enol ~ 80-90%
Acetone-d₆ 21 Keto/Enol Mixture ~ 50-60%
DMSO-d₆ 47 Keto ~ 10-20%
Water-d₂ (D₂O) 80 Keto < 10%

Note: The predicted percentages are illustrative and based on general trends observed for 3-substituted 2,4-pentanediones.

The ¹H and ¹³C NMR spectra of this compound would show distinct sets of signals for the keto and enol tautomers. The predicted chemical shifts are based on standard values for similar structural motifs. pdx.edulibretexts.org

Keto Tautomer: In this form, the molecule is symmetric about the C3-methine group. The key signals would include a methine proton (CH at C3), a methylene (B1212753) bridge (-CH₂-), the cyclobutyl ring protons, and the acetyl methyl protons.

Enol Tautomer: The enol form is asymmetric due to the formation of a C=C double bond and the intramolecular hydrogen bond. This results in chemically distinct acetyl methyl groups. Key signals include a highly deshielded enolic hydroxyl proton, the absence of a methine proton at C3, and signals for the vinylic carbon.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Assignment Keto Tautomer Enol Tautomer Multiplicity (Predicted)
Acetyl protons (-COCH₃) ~ 2.2 ~ 2.0, ~2.1 s
Methine proton (-CH-) at C3 ~ 3.7 - t
Methylene protons (-CH₂-) ~ 2.0 ~ 2.2 d
Cyclobutyl protons ~ 1.7 - 2.1 ~ 1.7 - 2.2 m
Enol hydroxyl proton (-OH) - ~ 16-17 s (broad)

Note: Predicted shifts relative to TMS in CDCl₃. s = singlet, d = doublet, t = triplet, m = multiplet.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Assignment Keto Tautomer Enol Tautomer
Carbonyl carbons (C=O) ~ 203 ~ 190, ~195
Acetyl methyl carbons (-CH₃) ~ 30 ~ 22, ~31
Methine carbon (C3) ~ 65 -
Vinylic carbons (-C=C-) - ~ 100 (C3), ~190 (C2/C4)
Methylene carbon (-CH₂-) ~ 35 ~ 32
Cyclobutyl carbons ~ 18, ~28 ~ 19, ~29

Note: Predicted shifts relative to TMS in CDCl₃.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum provides clear evidence for the keto-enol tautomerism. blogspot.com

The keto tautomer is characterized by two strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. For aliphatic β-diketones, these bands typically appear in the region of 1700–1730 cm⁻¹. mdpi.com

The enol tautomer displays a significantly different IR spectrum. Due to conjugation with the C=C double bond and strong intramolecular hydrogen bonding, the C=O stretching frequency is shifted to a lower wavenumber, typically appearing as a strong, broad band between 1580 and 1640 cm⁻¹. mdpi.com Other characteristic absorptions for the enol form include a C=C stretching vibration in the 1540-1580 cm⁻¹ region and a very broad O-H stretching band from 2400 to 3200 cm⁻¹, which is a hallmark of the chelated hydrogen bond. echemi.com Vibrations associated with the cyclobutyl ring are also expected. dtic.mil

Table 4: Predicted Characteristic IR Absorption Bands (cm⁻¹) for this compound

Vibrational Mode Tautomer Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (intramolecular H-bond) Enol 2400 - 3200 Broad, Medium
C-H stretch (sp³ C-H) Keto & Enol 2850 - 3000 Medium-Strong
C=O stretch (dicarbonyl) Keto 1700 - 1730 Strong
C=O stretch (conjugated, H-bonded) Enol 1580 - 1640 Strong, Broad
C=C stretch Enol 1540 - 1580 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₆O₂, corresponding to a molecular weight of 168.23 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 168.

The fragmentation of the molecular ion provides valuable structural clues. For ketones, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if a γ-hydrogen is available. libretexts.orgmiamioh.edu

Key predicted fragmentation pathways for this compound include:

α-Cleavage: Loss of an acetyl radical (•COCH₃, 43 u) to yield a fragment ion at m/z 125.

α-Cleavage: Loss of a methyl radical (•CH₃, 15 u) to yield a fragment ion at m/z 153.

Cleavage at C3: Loss of the cyclobutylmethyl radical (•CH₂C₄H₇, 69 u) to form the acetylacetonyl cation at m/z 99.

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for the pentanedione core, rearrangements involving the cyclobutyl ring could lead to characteristic neutral losses.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Ion Structure / Neutral Loss Fragmentation Pathway
168 [C₁₀H₁₆O₂]⁺ Molecular Ion ([M]⁺)
153 [M - CH₃]⁺ α-Cleavage
125 [M - COCH₃]⁺ α-Cleavage
99 [M - C₅H₉]⁺ Cleavage of C3-substituent
69 [C₅H₉]⁺ Cyclobutylmethyl cation

Gas Electron Diffraction (GED) for Gas-Phase Structure Determination

Gas Electron Diffraction (GED) is a powerful technique for determining the geometric structure (bond lengths, bond angles, and torsional angles) of molecules in the gas phase. nih.gov While this method has been successfully applied to study the tautomeric properties and structures of related compounds like 3-chloro-2,4-pentanedione and cyclobutanone (B123998), a review of the current literature reveals no specific GED studies conducted on this compound. nih.gov

Should such a study be performed, it would provide definitive information on the dominant tautomer in the gas phase and the precise conformation of the cyclobutylmethyl substituent relative to the pentanedione core, free from intermolecular forces present in condensed phases.

X-ray Diffraction for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

Currently, there are no reported crystal structures for this compound in the public crystallographic databases. This suggests that either the compound has not been successfully crystallized or its structure has not yet been determined and published. If a crystalline form were to be obtained, X-ray diffraction would unambiguously establish which tautomer (keto or enol) exists in the solid state and reveal details about its packing and any potential intermolecular hydrogen bonding networks.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The assessment of purity and the separation of isomers are critical steps in the characterization of this compound. Due to its molecular structure, which includes a flexible cyclobutyl group and a β-diketone moiety capable of keto-enol tautomerism, the potential for isomeric complexity exists. Chromatographic techniques provide the necessary resolution to analyze and separate these closely related chemical entities.

Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds like this compound. Its high efficiency allows for the separation of components in a mixture, making it ideal for purity assessment. By coupling the gas chromatograph to a mass spectrometer (GC-MS), definitive identification of the main compound and any impurities can be achieved based on their mass spectra and retention times. mdpi.com

For a compound such as this, the choice of the capillary column is critical. A mid-polarity column is often suitable for ketones. The conditions of the analysis, including the temperature program of the oven, the type of carrier gas, and the detector, must be optimized to achieve baseline separation of the target compound from any synthesis byproducts or isomers. bsu.edu.eg The separation of isomers, including potential cis/trans isomers related to the cyclobutane (B1203170) ring substitution, can be particularly challenging and may require specialized chiral columns if enantiomers are present. bjbms.org

Below is a table representing a hypothetical set of GC parameters that could be used as a starting point for the purity analysis of this compound. It is important to note that these are illustrative parameters, as specific experimental data for this compound were not found in the reviewed literature.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

Parameter Value/Description
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split mode, e.g., 50:1)
Oven Program Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C

| Mass Range | 40-400 amu |

High-Performance Liquid Chromatography is a complementary technique to GC, particularly useful for compounds that may be thermally sensitive or non-volatile. mdpi.com For β-diketones, which can exhibit keto-enol tautomerism, HPLC is an excellent method for purity assessment. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase is used with a polar mobile phase. mdpi.com

The separation in HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. By carefully selecting the column (e.g., C18 or C8), the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and the detector (e.g., UV-Vis), high-resolution separation can be achieved. hplc.eu For β-diketones, challenges such as poor peak shape can sometimes be encountered, which may be mitigated by adjusting mobile phase additives or temperature. nih.gov Isocratic elution (constant mobile phase composition) or gradient elution (varied composition) can be employed to optimize the separation of the main peak from impurities.

The following table outlines a potential set of HPLC conditions for the analysis of this compound. As with the GC parameters, these are representative examples due to the absence of specific published methods for this compound.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for Analysis

Parameter Value/Description
Instrument HPLC system with UV-Vis Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm (typical for β-diketone chromophore)

| Run Time | 15 minutes |

Theoretical and Computational Chemistry of 3 Cyclobutylmethyl 2,4 Pentanedione

Quantum Chemical Calculations for Electronic Structure and Stability:There is no accessible research that has performed Density Functional Theory (DFT) investigations into the tautomeric forms (keto-enol) and various conformational isomers of 3-(Cyclobutylmethyl)-2,4-pentanedione. Such studies would be crucial for understanding the relative stabilities of its different forms and the influence of the cyclobutylmethyl substituent on the dicarbonyl moiety.

Similarly, Natural Bond Orbital (NBO) analyses, which are instrumental in elucidating intramolecular interactions such as hydrogen bonding within the enol form, have not been reported for this compound.

Chemical Reactivity and Derivatization Pathways of 3 Cyclobutylmethyl 2,4 Pentanedione

Reactions at the Central Methylene (B1212753) Carbon (C3) and Carbonyl Groups

The reactivity of the 2,4-pentanedione core is dominated by the chemistry of the central C3 carbon and the two flanking carbonyl groups. The methylene protons at the C3 position are significantly acidic due to the ability of the resulting carbanion (enolate) to delocalize the negative charge across both oxygen atoms. This keto-enol tautomerism is fundamental to its reactivity.

The enolate form is a potent nucleophile and readily participates in a variety of substitution reactions at the C3 position. Common reactions include alkylation, acylation, and halogenation. For instance, treatment with a base followed by an alkyl halide would introduce a second substituent at the C3 carbon.

The carbonyl groups behave as typical ketones and are susceptible to nucleophilic attack. researchgate.net They can undergo condensation reactions with amines and hydrazines to form imines and hydrazones, respectively. Furthermore, Grignard reagents can add to the carbonyl carbons to yield tertiary alcohols after workup. researchgate.net Reduction of the carbonyl groups, for example with sodium borohydride, would lead to the corresponding diol, 3-(cyclobutylmethyl)pentane-2,4-diol. The reactivity of α-diketones can be influenced by the nature of the substituents, with longer or bulkier chains potentially affecting reaction rates. nih.gov

Cyclization Reactions Leading to Heterocyclic Compounds

The 1,3-dicarbonyl arrangement in 3-(cyclobutylmethyl)-2,4-pentanedione makes it an exceptionally useful precursor for the synthesis of a wide array of heterocyclic compounds. dntb.gov.uanih.gov These reactions typically involve condensation with a binucleophilic reagent, where each nucleophilic center attacks one of the carbonyl carbons, followed by a cyclization and dehydration step.

One of the most prominent applications of 1,3-dicarbonyl compounds is in the Knorr pyrazole (B372694) synthesis and related methodologies. mdpi.com The reaction of this compound with hydrazine (B178648) or its derivatives provides a direct route to pyrazole rings. nih.govmdpi.com The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and elimination of a water molecule.

When a substituted hydrazine (e.g., phenylhydrazine) is used, the reaction can potentially yield two regioisomeric pyrazole products, although one isomer is often favored depending on the reaction conditions and the steric and electronic nature of the substituents. mdpi.commdpi.com The cyclocondensation reaction is a foundational method for accessing substituted pyrazoles. mdpi.com

Table 1: Potential Pyrazole Derivatives from this compound

Reagent Resulting Pyrazole Derivative
Hydrazine Hydrate 4-(Cyclobutylmethyl)-3,5-dimethyl-1H-pyrazole
Phenylhydrazine 4-(Cyclobutylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole

Beyond pyrazoles, the versatile dicarbonyl core can be used to construct other important heterocyclic systems. researchgate.net

Isoxazoles: Reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives. The initial reaction forms an oxime, which then cyclizes onto the second carbonyl group.

Pyrimidines: Condensation with compounds containing an N-C-N fragment, such as urea, thiourea, or amidines, yields pyrimidine (B1678525) derivatives. For example, reaction with acetamidine (B91507) would produce a 2,4-dimethyl-6-methyl-5-(cyclobutylmethyl)pyrimidine.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can also be achieved through multi-step sequences starting from dicarbonyl compounds. nih.gov

These cyclization reactions highlight the role of this compound as a valuable building block in medicinal and materials chemistry. mdpi.com

Functionalization and Transformations of the Cyclobutylmethyl Moiety

The cyclobutylmethyl group is a saturated aliphatic moiety and is generally less reactive than the β-dicarbonyl portion of the molecule. The cyclobutane (B1203170) ring itself is relatively stable but possesses some ring strain, which can make it susceptible to ring-opening reactions under certain energetic conditions, such as high temperature, or in the presence of specific transition metal catalysts. However, such reactions are not typical under standard organic synthesis conditions.

More common transformations would involve functionalization of the methylene bridge or the cyclobutane ring through free-radical reactions. For instance, radical halogenation (e.g., with N-bromosuccinimide) could introduce a halogen atom, which could then be subjected to nucleophilic substitution or elimination reactions, providing a handle for further derivatization away from the dicarbonyl core. Direct C-H activation of the cyclobutane ring is challenging but represents a modern avenue for potential functionalization.

Coordination Chemistry of 3 Cyclobutylmethyl 2,4 Pentanedionates

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons in the metal center's d-orbitals. libretexts.org Paramagnetic complexes, which possess one or more unpaired electrons, are drawn into an external magnetic field. libretexts.org The strength of this attraction is quantified by the magnetic susceptibility, which can be used to calculate the effective magnetic moment (µeff) of the complex. magritek.com

For transition metal complexes of 3-(cyclobutylmethyl)-2,4-pentanedionate, the magnetic moment would be primarily determined by the spin-only contribution, which is related to the number of unpaired electrons (n) by the formula:

µeff ≈ µs.o. = √n(n+2) Bohr Magnetons (BM)

For instance, a hypothetical octahedral iron(III) complex, [Fe(3-(cyclobutylmethyl)-2,4-pentanedionate)₃], would be expected to be high-spin, similar to iron(III) acetylacetonate (B107027), with five unpaired electrons. wikipedia.org This would result in a theoretical spin-only magnetic moment of √5(5+2) ≈ 5.92 BM. Experimental values for analogous high-spin Fe(III) β-diketonate complexes are typically in this range. magritek.com

In the case of a manganese(III) complex, such as [Mn(3-(cyclobutylmethyl)-2,4-pentanedionate)₃], a high-spin d⁴ configuration with four unpaired electrons would be anticipated. This is analogous to the complex [Mn(mesacac)₃], where 'mesacac' is a sterically hindered β-diketonate, which exhibits a high-spin state with an experimentally determined magnetic moment of 4.85 µB. nih.gov

It is important to note that for heavier transition metals (4d and 5d series), spin-orbit coupling can become more significant, leading to deviations from the spin-only formula. Additionally, intermolecular magnetic interactions (ferromagnetic or antiferromagnetic) can occur in the solid state, influencing the bulk magnetic properties.

To illustrate the expected spin-only magnetic moments for first-row transition metal complexes with the 3-(cyclobutylmethyl)-2,4-pentanedionate ligand, the following table is provided, assuming common oxidation states and high-spin configurations in an octahedral geometry.

Metal Iond-electron ConfigurationNumber of Unpaired Electrons (n)Predicted Spin-Only Magnetic Moment (µs.o.) in BM
Ti³⁺11.73
V³⁺22.83
Cr³⁺33.87
Mn³⁺d⁴44.90
Fe³⁺d⁵55.92
Fe²⁺d⁶44.90
Co²⁺d⁷33.87
Ni²⁺d⁸22.83
Cu²⁺d⁹11.73

This table presents theoretical values. Actual experimental values may vary.

Ligand Design Principles for Tunable Coordination Properties

The substituents on the β-diketonate backbone play a crucial role in tuning the steric and electronic properties of the ligand, which in turn influences the structure, stability, and reactivity of the resulting metal complexes. nih.gov The 3-(cyclobutylmethyl)-2,4-pentanedionate ligand is a prime example of how such modifications can be used to achieve specific coordination properties.

Steric Effects:

The most significant contribution of the cyclobutylmethyl group is its steric bulk. This has several important consequences for the coordination chemistry of the ligand:

Coordination Number and Geometry: Bulky substituents at the 3-position can prevent the formation of higher-coordinate complexes. nih.gov For example, while smaller β-diketonates readily form tris-complexes (M(acac)₃), very bulky substituents might favor the formation of bis-complexes (M(ligand)₂), potentially with a square planar or tetrahedral geometry depending on the metal ion. This steric hindrance can be used to control the coordination environment around the metal center. researchgate.net

Kinetic Stability: The bulky group can act as a "steric shield," protecting the metal center from attack by incoming ligands or solvent molecules. This can enhance the kinetic stability of the complex, making it less susceptible to ligand exchange or decomposition reactions.

Solubility: The presence of the nonpolar cyclobutylmethyl group is expected to increase the solubility of the metal complexes in nonpolar organic solvents, which is a desirable property for applications in catalysis and materials science.

Electronic Effects:

The electronic influence of the cyclobutylmethyl group is less pronounced than its steric effects. As an alkyl group, it is weakly electron-donating through an inductive effect. This can subtly influence the properties of the metal complex:

Lewis Basicity of the Ligand: The electron-donating nature of the alkyl group slightly increases the electron density on the oxygen donor atoms, making the ligand a slightly stronger Lewis base compared to the unsubstituted acetylacetonate. This can lead to stronger metal-ligand bonds and increased thermodynamic stability of the complex.

Redox Potential of the Metal Center: By increasing the electron density on the metal center, the electron-donating substituent can make the metal more easily oxidized (i.e., it lowers its reduction potential). This allows for the fine-tuning of the redox properties of the metal complex, which is important for applications in catalysis and electron transfer processes.

The principles of ligand design applied to 3-(cyclobutylmethyl)-2,4-pentanedionate are summarized in the table below, highlighting the tunable properties.

Feature of the LigandProperty InfluencedEffect of the Cyclobutylmethyl GroupDesired Outcome
Steric Bulk Coordination NumberFavors lower coordination numbersControl of complex geometry
Kinetic StabilityIncreases stability by shielding the metal centerRobust and long-lived complexes
SolubilityEnhances solubility in nonpolar solventsImproved processability
Electronic Nature (Inductive Effect) Lewis BasicitySlightly increases basicity of donor atomsEnhanced thermodynamic stability
Metal Redox PotentialMakes the metal easier to oxidizeTuning of electrochemical properties

Applications in Materials Science and Catalysis

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Metal-Containing Thin Films

Metal-organic complexes derived from β-diketonate ligands are highly valued as precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), techniques used to create thin films for applications in microelectronics and protective coatings. azonano.com The suitability of a precursor is determined by its physical and chemical properties, primarily its volatility and thermal stability. azonano.comnih.gov The precursor must be volatile enough to be transported into the reaction chamber in the gas phase but stable enough to avoid premature decomposition before reaching the heated substrate. azonano.com

The 3-(cyclobutylmethyl)-2,4-pentanedione ligand can be used to synthesize such metal complexes. The introduction of substituents onto the acetylacetonate (B107027) (acac) backbone is a common strategy to fine-tune these properties. researchgate.netrice.edu

Volatility: The bulky, aliphatic cyclobutylmethyl group can enhance the volatility of the corresponding metal complex. By encapsulating the central metal ion, such substituents can decrease intermolecular interactions in the solid state, leading to a lower sublimation or boiling point compared to unsubstituted metal acetylacetonates (B15086760). researchgate.netrice.edu Fluorination of the ligand is another common strategy to increase volatility. rice.edu

Thermal Stability: The ligand structure influences the decomposition temperature of the precursor. The stability of the chelate ring is a key factor, and modifications to the substituents can alter the bond strengths within the complex, thereby controlling the deposition temperature. researchgate.net

Metal complexes of this compound are expected to offer a balance of volatility and stability, making them potential candidates for the controlled deposition of high-purity metal or metal oxide thin films. For instance, β-diketonate complexes of copper, gold, platinum, and various lanthanides have been successfully employed as CVD/ALD precursors. azonano.commdpi.com

Table 1: Comparison of Common β-Diketonate Ligands for CVD/ALD Precursors

Ligand Abbreviation Full Name Key Features Typical Applications
acac Acetylacetonate Simplest β-diketonate, widely available, moderate volatility. researchgate.net Deposition of various metal oxides (e.g., ZnO, Fe₂O₃). wikipedia.org
tfac Trifluoroacetylacetonate Asymmetric fluorination increases volatility and Lewis acidity. rice.eduwikipedia.org CVD of metals and oxides.
hfac Hexafluoroacetylacetonate Symmetric fluorination significantly increases volatility and stability. rice.eduwikipedia.org Deposition of copper, silver, and other noble metals. mdpi.com
thd or dpm 2,2,6,6-Tetramethyl-3,5-heptanedionate Bulky tert-butyl groups enhance volatility and stability. rice.eduresearchgate.net Precursors for high-temperature superconductors and lanthanide oxides. azonano.com
cbm-pd This compound Bulky aliphatic substituent at the central carbon; expected to enhance volatility. Potential for low-temperature deposition of various metal-containing films.

Catalytic Applications of Metal-3-(Cyclobutylmethyl)-2,4-pentanedionate Complexes

Metal complexes derived from β-diketonate ligands are widely used as catalysts in organic synthesis due to their solubility in organic solvents, stability, and the ability to tune their steric and electronic properties by modifying the ligand structure. researchgate.netbohrium.com Complexes of this compound with transition metals can function as effective catalysts for a variety of chemical transformations. The cyclobutylmethyl group can influence the catalyst's activity and selectivity by modifying the coordination environment of the metal center. rsc.org

Role in Various Organic Transformations, including Oxidation and Polymerization Reactions

Metal acetylacetonate complexes are known to catalyze numerous organic reactions. bohrium.comwikiwand.com

Oxidation Reactions: Complexes of metals like vanadium, chromium, manganese, iron, and cobalt with acetylacetonate ligands are active catalysts for oxidation reactions. For example, vanadyl acetylacetonate, VO(acac)₂, is used for the epoxidation of allylic alcohols. wikipedia.orgwikiwand.com Nickel(II) acetylacetonate has been shown to catalyze the air oxidation of phosphines. sdu.dk The specific ligand can influence the reaction rate and product selectivity.

Polymerization Reactions: A significant application of metal β-diketonate complexes is in polymerization. Vanadium-based complexes are used as pre-catalysts in the commercial production of ethylene-propylene-diene (EPDM) elastomers. wikipedia.orgwikiwand.com Other metal acetylacetonates are effective initiators for ring-opening polymerization of cyclic esters and for the polymerization of olefins like norbornene. bohrium.comresearchgate.netresearchgate.net The catalytic activity can be tuned by the choice of metal and the substituents on the diketonate ligand. researchgate.net

The use of the this compound ligand could offer advantages in these catalytic systems by improving catalyst solubility or sterically influencing the approach of substrates to the metal center, potentially enhancing selectivity.

Design and Evaluation of Homogeneous and Heterogeneous Catalytic Systems

Complexes of this compound can be employed in both homogeneous and heterogeneous catalytic setups.

Homogeneous Catalysis: Due to their organic periphery, these metal complexes are typically soluble in common organic solvents, allowing them to act as homogeneous catalysts. agmetals.com In a homogeneous system, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity because the catalytic sites are readily accessible. agmetals.comyoutube.comethz.ch Mechanistic studies are also easier to perform in homogeneous systems. ethz.ch However, a major drawback is the difficulty in separating the catalyst from the product mixture, which can be costly and lead to product contamination. agmetals.comethz.ch

Heterogeneous Catalysis: To overcome the separation challenges of homogeneous catalysis, the metal complexes can be immobilized on solid supports, creating a heterogeneous catalyst. bohrium.com In this setup, the catalyst is in a different phase from the reactants. youtube.com This allows for easy separation of the catalyst by simple filtration, enabling its reuse and reducing operational costs. agmetals.com Common supports include silica (B1680970), alumina, activated carbon, and polymers. The 3-(cyclobutylmethyl)-2,4-pentanedionate complex could be anchored to a support either through physical adsorption or by chemically modifying the ligand to include a functional group that can covalently bond to the support surface.

Table 2: Comparison of Homogeneous and Heterogeneous Catalytic Systems

Feature Homogeneous Catalysis Heterogeneous Catalysis
Phase Catalyst and reactants are in the same phase (typically liquid). youtube.com Catalyst and reactants are in different phases (e.g., solid catalyst, liquid reactants). youtube.com
Activity/Selectivity Generally high activity and selectivity due to well-defined active sites. agmetals.comethz.ch Can have lower activity due to mass transfer limitations; active sites may be less defined. ethz.ch
Catalyst Separation Difficult and often expensive, requiring techniques like distillation or extraction. ethz.ch Easy separation by filtration or centrifugation. agmetals.com
Recyclability Often difficult and costly. ethz.ch Generally straightforward, allowing for multiple reuse cycles. agmetals.com
Reaction Conditions Typically milder temperatures and pressures. ethz.ch Often requires higher temperatures and pressures. ethz.ch
Mechanistic Studies Easier to study the reaction mechanism using spectroscopic techniques. ethz.ch More complex to study due to the nature of the solid surface. ethz.ch

Integration into Supramolecular Assemblies and Photoactive Systems

The targeted design of ligands is fundamental to the construction of complex supramolecular architectures and photoactive materials. rsc.org Substituting the central (γ) carbon of the 2,4-pentanedione framework is a powerful strategy for introducing specific functionalities into metal complexes. nih.govresearchgate.net These substituents can act as connectors, photoactive units, or steric controllers to guide the self-assembly of metal complexes into larger, ordered structures. acs.orgresearchgate.net

Synthesis of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of organic components (e.g., flexibility, processability) with those of inorganic components (e.g., rigidity, thermal stability) at the molecular or nanometer scale. Metal complexes of this compound are ideal building blocks for such materials.

In these hybrids, the metal-diketonate core acts as the inorganic node, while the cyclobutylmethyl group is part of the organic component. These discrete molecular units can be incorporated into larger material frameworks through several methods:

Doping: The metal complexes can be physically blended with a polymer matrix.

Sol-Gel Process: The complexes can be added during the sol-gel synthesis of metal oxides like silica (SiO₂) or titania (TiO₂), becoming entrapped within the inorganic network.

Covalent Integration: The ligand can be further functionalized with a reactive group (e.g., a vinyl or siloxy group) that can copolymerize with other organic monomers or co-condense in a sol-gel system, leading to a covalently linked hybrid material.

These hybrid materials can find applications in areas such as catalysis, where the material combines the high activity of a molecular catalyst with the robustness and recyclability of a heterogeneous support. researchgate.net

Applications in Nanomaterial Fabrication, including Metal Oxide Nanoparticles

The thermal decomposition of metal-organic precursors is a widely used and effective method for synthesizing high-quality, monodisperse metal oxide nanoparticles. figshare.comnih.gov Metal complexes of β-diketonates, including this compound, are excellent precursors for this purpose. bohrium.comresearchgate.net

In a typical synthesis, a metal complex of this compound is dissolved in a high-boiling point organic solvent containing stabilizing agents (surfactants). The solution is then heated to a high temperature, causing the complex to decompose and the metal atoms to nucleate and grow into nanoparticles. rsc.org

The ligand plays a critical role in this process:

Decomposition Temperature: The chemical nature of the ligand determines the temperature at which the complex breaks down, which in turn influences the nucleation and growth kinetics of the nanoparticles. researchgate.net

Reaction Environment: The combustion of the organic ligand can create a specific reducing or oxidizing environment that affects the final phase of the metal oxide (e.g., Fe₃O₄ vs. γ-Fe₂O₃). nih.gov

Size and Shape Control: The ligand and its decomposition products can interact with the surface of the growing nanoparticles, influencing their final size and shape. rsc.org

This method allows for precise control over nanoparticle characteristics, which is essential for their application in fields such as magnetic data storage, biomedical imaging, and catalysis. rsc.org

Table 3: Examples of Metal Oxide Nanoparticles from β-Diketonate Precursors

Precursor Nanoparticle Synthesis Method Key Features
Iron(III) acetylacetonate, Fe(acac)₃ Iron Oxides (Fe₃O₄, γ-Fe₂O₃) Thermal decomposition in organic solvent. rsc.org Size and shape control by varying reaction temperature and surfactants. researchgate.netrsc.org
Zinc acetylacetonate, Zn(acac)₂ Zinc Oxide (ZnO) Thermal decomposition. wikipedia.org Used for transparent conductive films and UV absorbers.
Copper(II) acetylacetonate, Cu(acac)₂ Copper Oxides (CuO, Cu₂O) Thermal decomposition in benzyl (B1604629) alcohol. researchgate.net Phase depends on reaction temperature.
Cobalt(II) acetylacetonate, Co(acac)₂ Cobalt Oxide (Co₃O₄) Thermal decomposition. Used in catalysis and energy storage.

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry offer a framework for developing more environmentally benign and efficient syntheses of 3-(cyclobutylmethyl)-2,4-pentanedione. Future research could focus on several key areas to minimize the environmental footprint of its production.

One promising direction is the exploration of alternative, greener solvents to replace traditional volatile organic compounds. manufacturingchemist.commdpi.com Solvents like Cyrene™, a biodegradable solvent derived from cellulose, have shown success in various organic reactions, offering a non-toxic alternative to solvents like DMF and DMSO. unimi.it Similarly, cyclopentyl methyl ether (CPME) is another green solvent with advantageous properties such as a high boiling point, low peroxide formation, and stability under both acidic and basic conditions, making it a suitable candidate for process optimization. manufacturingchemist.commdpi.com The adoption of such solvents could significantly reduce waste and improve the safety profile of the synthesis.

Furthermore, the development of catalytic routes that are highly atom-economical is a cornerstone of green chemistry. rsc.org Research into one-pot synthesis protocols, where multiple reaction steps are carried out in a single reactor, can streamline the production process, reduce the need for intermediate purification steps, and consequently minimize solvent and energy consumption. mdpi.com

The following table outlines potential green solvents and their advantages for the synthesis of this compound and its derivatives.

Green SolventKey AdvantagesPotential Application in Synthesis
Cyrene™Biodegradable, non-toxic, derived from renewable resources.Replacement for polar aprotic solvents in alkylation or condensation reactions.
Cyclopentyl Methyl Ether (CPME)High boiling point, low peroxide formation, stable in acidic/basic conditions. manufacturingchemist.comReaction and extraction solvent, potentially reducing the need for multiple solvents. manufacturingchemist.com
WaterNon-toxic, non-flammable, abundant.Use in aqueous-phase catalysis or as a solvent for specific reaction steps.
Supercritical CO₂Non-toxic, non-flammable, easily removable.Alternative reaction medium that can be recycled, minimizing waste.

Exploration of Novel Catalytic Transformations and Process Optimization

The reactivity of the 2,4-pentanedione moiety in this compound opens the door to a wide array of novel catalytic transformations. The active methylene (B1212753) group and the carbonyl functionalities are ripe for exploration with modern catalytic methods.

For instance, asymmetric catalysis could be employed to introduce chirality, leading to enantiomerically pure derivatives with potential applications in pharmaceuticals or as chiral ligands. Furthermore, the development of catalytic C-H activation or methylation strategies could enable the late-stage functionalization of the cyclobutyl or methyl groups, providing a direct route to complex derivatives without the need for pre-functionalized starting materials. escholarship.orgresearchgate.net

Process optimization using automated systems and design of experiments (DoE) approaches can lead to more efficient and higher-yielding syntheses. nih.govmdpi.com Continuous flow chemistry, in particular, offers advantages in terms of safety, scalability, and process control, especially for reactions that are highly exothermic or involve unstable intermediates. rsc.org Bayesian optimization algorithms coupled with real-time analysis, such as HPLC, can rapidly identify optimal reaction conditions, minimizing waste and resource consumption. nih.gov

The table below summarizes potential catalytic transformations and their benefits.

Catalytic TransformationPotential CatalystBenefits and Opportunities
Asymmetric HydrogenationChiral metal complexes (e.g., Ru, Rh)Access to chiral alcohols for stereoselective synthesis.
C-H Activation/FunctionalizationTransition metal catalysts (e.g., Pd, Ni, Ir)Direct modification of the cyclobutyl or pentanedione backbone. escholarship.org
BiocatalysisEnzymes (e.g., ketoreductases, lipases)Highly selective transformations under mild, environmentally friendly conditions. pharmtech.com
PhotocatalysisLight-activated catalystsNovel reaction pathways and access to unique molecular structures.

Advanced Materials Engineering through Rational Design of Derivatives

The structure of this compound can be systematically modified to create derivatives for advanced materials engineering. The β-diketone functionality is an excellent chelating agent for metal ions, suggesting its use in the synthesis of metal-organic frameworks (MOFs) or as a component in catalysts.

By introducing polymerizable groups, derivatives of this compound could serve as monomers for the creation of specialty polymers. These polymers might exhibit unique thermal, optical, or mechanical properties depending on the nature of the modifications. For example, the incorporation of this bulky, non-planar cyclobutylmethyl group could influence the polymer's morphology and physical characteristics.

The rational design of these derivatives, guided by an understanding of structure-property relationships, is crucial. For example, altering the substituents on the pentanedione backbone or the cyclobutyl ring can tune the electronic and steric properties of the molecule, thereby influencing the characteristics of the resulting material.

Interdisciplinary Research with Computational Materials Science and Engineering

Computational materials science and engineering offer powerful tools to accelerate the discovery and design of new materials based on this compound. mendeley.com Density Functional Theory (DFT) calculations, for instance, can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net This can provide valuable insights into potential reaction mechanisms and guide the selection of appropriate catalysts.

Molecular dynamics simulations can be employed to study the conformational behavior of molecules and to predict the bulk properties of materials derived from them. This is particularly relevant for designing polymers or self-assembling systems where the intermolecular interactions play a critical role. Machine learning models, trained on existing experimental and computational data, could further expedite the process by predicting the properties of new, unsynthesized derivatives, allowing for a more targeted and efficient experimental workflow. mendeley.com

The synergy between computational modeling and experimental work represents a significant opportunity for advancing the research on this compound and unlocking its full potential in various scientific and technological fields.

Q & A

Q. Answer :

  • <sup>1</sup>H NMR : Expect signals for the diketone protons (δ 2.2–2.5 ppm, singlet) and cyclobutylmethyl protons (δ 1.5–2.0 ppm, multiplet). The enolic tautomer (if present) shows a broad peak at δ 12–15 ppm .
  • IR : Strong carbonyl stretches at 1700–1750 cm<sup>-1</sup> (C=O) and 1600–1650 cm<sup>-1</sup> (enolic C-O) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C10H14O2 (M<sup>+</sup> = 166.1) with fragmentation patterns indicating loss of CO (28 Da) or cyclobutylmethyl groups.

Data Interpretation : Compare spectra with NIST Chemistry WebBook entries for structurally similar 2,4-pentanediones to confirm assignments .

Advanced: What computational methods are suitable for studying the tautomeric equilibrium of this compound?

Q. Answer :

  • Density Functional Theory (DFT) : Calculate energy differences between keto-enol tautomers using B3LYP/6-311+G(d,p) basis sets. Include solvent effects (e.g., chloroform) via the PCM model .
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian can simulate tautomer-specific <sup>1</sup>H NMR shifts for validation against experimental data.
  • Challenges : Cyclobutylmethyl strain may destabilize the enol form. Compare with experimental IR and X-ray crystallography data (if available) to resolve discrepancies.

Advanced: How does the cyclobutylmethyl substituent influence the compound’s reactivity in metal coordination or catalysis?

Q. Answer :

  • Steric and Electronic Effects : The cyclobutylmethyl group increases steric bulk, potentially hindering metal-ligand binding. Compare coordination behavior with 3-methyl-2,4-pentanedione (a common acetylacetonate ligand) via UV-Vis spectroscopy or cyclic voltammetry .
  • Experimental Design : Synthesize metal complexes (e.g., Cu(II) or Fe(III)) and analyze stability constants using Job’s method. Monitor ligand exchange kinetics via stopped-flow techniques.

Contradictions : If coordination is weaker than expected (e.g., lower log K values), consider substituent-induced ring strain or electronic withdrawal effects.

Basic: What purification strategies are recommended for isolating this compound from byproducts?

Q. Answer :

  • Recrystallization : Use methylene chloride or ethanol for high-purity crystals.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate unreacted acetylacetone or cyclobutylmethyl precursors.
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80–100°C) minimizes decomposition .

Advanced: How can kinetic studies elucidate the compound’s stability under oxidative or photolytic conditions?

Q. Answer :

  • Photodegradation Setup : Expose solutions to UV light (254 nm) and monitor decomposition via HPLC or GC-MS. Use actinometry to quantify photon flux.
  • Oxidative Stability : Treat with H2O2 or O3 and track carbonyl group loss via FTIR.
  • Data Analysis : Apply pseudo-first-order kinetics to derive rate constants. Correlate substituent effects (cyclobutylmethyl vs. n-butyl) with degradation pathways .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Q. Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • First Aid : For skin contact, rinse with water for 15 minutes and seek medical advice .

Advanced: What role does this compound play in multicomponent reactions or cascade syntheses?

Q. Answer :

  • Michael Addition : The diketone can act as a nucleophile in Michael additions with α,β-unsaturated carbonyls. Monitor regioselectivity via <sup>13</sup>C NMR.
  • Cascade Cyclizations : Use as a building block in heterocycle synthesis (e.g., pyrazoles or pyrroles) under acid catalysis. Optimize solvent (e.g., toluene vs. DMSO) to control reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.